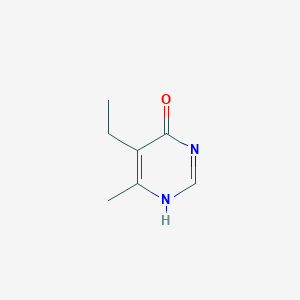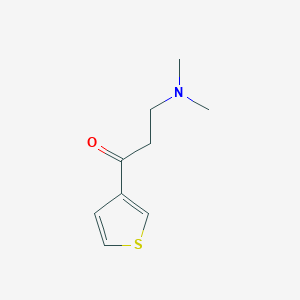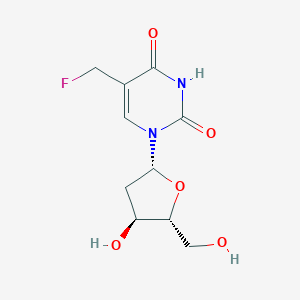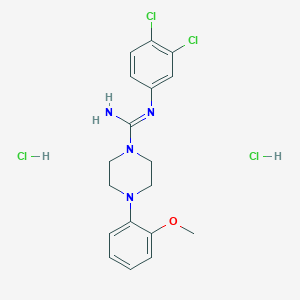
N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective serotonin receptor agonist, which means that it has the ability to activate specific receptors in the brain.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride involves the activation of specific serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and pain perception. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play important roles in the regulation of mood and pain perception.
Biochemische Und Physiologische Effekte
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in the regulation of mood and pain perception. It has also been shown to decrease the levels of cortisol, a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride in lab experiments is its high selectivity for specific serotonin receptors. This allows for more targeted research into the effects of serotonin receptor activation. However, one limitation is that the effects of the compound may vary depending on the animal model used, which can make it difficult to generalize findings to humans.
Zukünftige Richtungen
There are several future directions for research into N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride. One potential area of research is its use in the treatment of depression and anxiety disorders. Another area of research is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dichloroaniline and 2-methoxybenzaldehyde in the presence of a base catalyst to form the corresponding Schiff base. The Schiff base is then reacted with piperazine in the presence of a reducing agent to yield the final product. The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and schizophrenia.
Eigenschaften
CAS-Nummer |
107707-55-1 |
|---|---|
Produktname |
N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride |
Molekularformel |
C18H22Cl4N4O |
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
N'-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C18H20Cl2N4O.2ClH/c1-25-17-5-3-2-4-16(17)23-8-10-24(11-9-23)18(21)22-13-6-7-14(19)15(20)12-13;;/h2-7,12H,8-11H2,1H3,(H2,21,22);2*1H |
InChI-Schlüssel |
XPLLWKZMPKXZBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl |
Andere CAS-Nummern |
107707-55-1 |
Synonyme |
1-Piperazinecarboximidamide, N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl )-, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



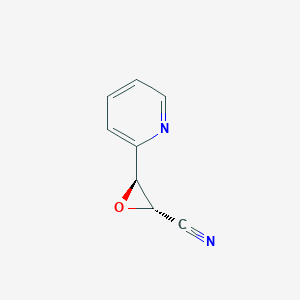
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
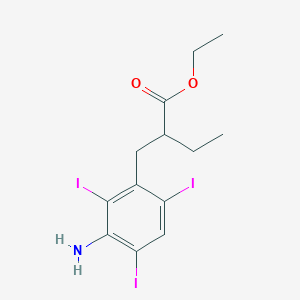
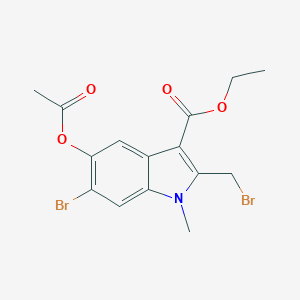
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
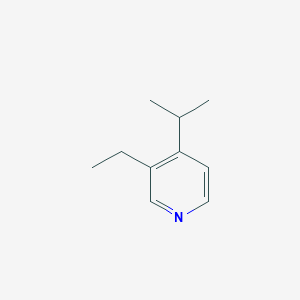


![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
